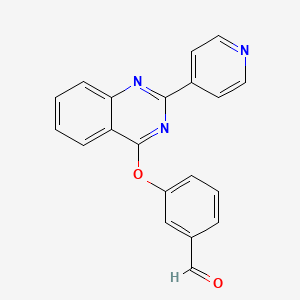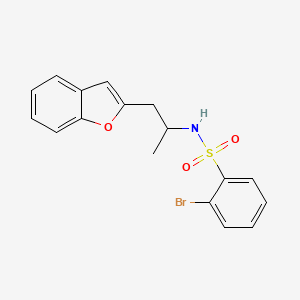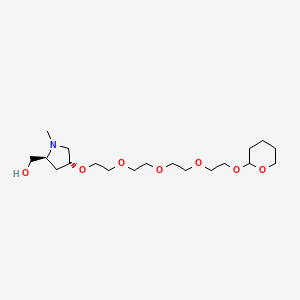
3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazolinones are a class of organic compounds with a quinazoline core structure. They have been the subject of numerous studies due to their wide range of biological activities, including antitumor, anti-inflammatory, and antifungal properties .
Synthesis Analysis
Quinazolinones can be synthesized through various methods. One approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is noted for its good functional group tolerance and easy operation .Molecular Structure Analysis
The molecular structure of quinazolinones and their derivatives can be analyzed using various techniques, including NMR spectroscopy . The structure typically consists of a benzene ring fused to a pyrimidine ring .Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions. For instance, they can react with different aldehydes to afford chalcone derivatives, which can then undergo various cyclization reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various methods. For example, the density, boiling point, melting point, and flash point can be measured .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Researchers have developed convenient methods for preparing 2-substituted quinazolines, which are crucial intermediates in synthesizing various biologically active compounds. These methods involve reactions of aldehydes with amines under mild conditions, potentially applicable to the synthesis of compounds related to "3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde" (J. V. Eynde et al., 1993).
Catalysis and Ligand Design
- The immobilization of chiral ligands onto solid supports represents a significant application in asymmetric catalysis. Research has demonstrated the efficiency of immobilizing pyridinebis(oxazoline) (pybox) ligands, which are relevant to the structural motifs in "3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde", onto silica for use in heterogeneous catalysis (A. Cornejo et al., 2004).
Material Science and Coordination Chemistry
- Polydentate analogues of 8-hydroxyquinoline, bearing structural similarities to "3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde", have been synthesized and utilized as ligands for ruthenium complexes. These complexes are studied for their redox properties and potential applications in electronic and photonic materials (Maya El Ojaimi & R. Thummel, 2011).
Antimicrobial Applications
- The synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation for antimicrobial activities have shown the potential of pyridine derivatives in developing new antimicrobial agents. This research indicates a broader application spectrum for compounds with a pyridine moiety, such as "3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde" (Hacer Bayrak et al., 2009).
Mécanisme D'action
Mode of Action
Quinoline derivatives often interact with their targets by binding to them, which can inhibit the target’s function or modulate it in a specific way .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Compounds that target the tgf-beta receptor type-1 are often involved in pathways related to cell growth and proliferation .
Pharmacokinetics
These properties can greatly affect a compound’s bioavailability and overall effectiveness .
Result of Action
Modulation of the tgf-beta receptor type-1 can have effects on cell growth and proliferation .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(2-pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O2/c24-13-14-4-3-5-16(12-14)25-20-17-6-1-2-7-18(17)22-19(23-20)15-8-10-21-11-9-15/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBOEOKLAPDKHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)OC4=CC=CC(=C4)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2968731.png)

![3-methyl-7-(2-methylprop-2-en-1-yl)-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2968734.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-phenoxyphenyl)amino)formamide](/img/structure/B2968735.png)
![3-(9-chloro-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2968738.png)
![2,5-Dimethyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B2968741.png)

![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B2968744.png)